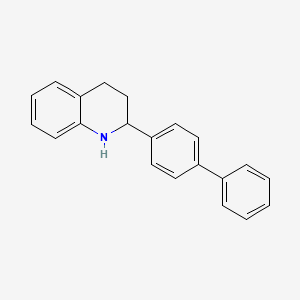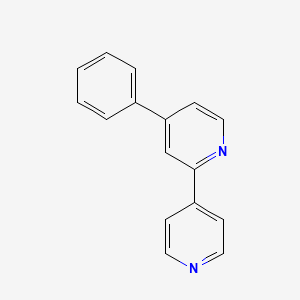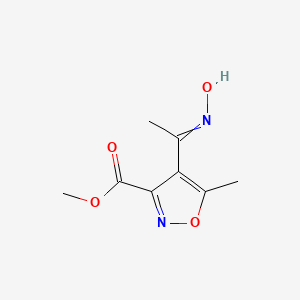
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a biphenyl group attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of biphenyl derivatives with tetrahydroquinoline precursors. One common method includes the use of Friedel-Crafts alkylation, where biphenyl is reacted with tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of biphenyl derivatives through the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Biphenyl: A simpler structure with two benzene rings, used in the synthesis of various organic compounds.
Tetrahydroquinoline: A related structure without the biphenyl group, known for its biological activities.
Quinoline: An oxidized form of tetrahydroquinoline, widely studied for its medicinal properties
Uniqueness: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the biphenyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C21H19N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-13,21-22H,14-15H2 |
InChI Key |
GWYGPQGWIFPKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)

![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

